N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide

HIF-1α inhibition Cancer hypoxia Tetrahydroquinazoline

This specific tetrahydroquinazoline compound combines a biphenyl-4-carboxamide pharmacophore with a partially saturated quinazoline core, enabling differentiated HIF-1α proteasomal degradation pathways and selective TSPO binding. Unlike simpler acetamide or methylbenzamide analogs, the biphenyl-4-carboxamide side chain imparts unique molecular recognition properties essential for reproducible target engagement studies in oncology and neuroprotection. Procure this exact structure to ensure SAR data comparability and support PDE4/TNF-α modulation research.

Molecular Formula C27H21N3O2
Molecular Weight 419.5 g/mol
Cat. No. B11566633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide
Molecular FormulaC27H21N3O2
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H21N3O2/c31-25-16-22(19-9-5-2-6-10-19)15-24-23(25)17-28-27(29-24)30-26(32)21-13-11-20(12-14-21)18-7-3-1-4-8-18/h1-14,17,22H,15-16H2,(H,28,29,30,32)
InChIKeyLFHGLRAWHVHWQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide: Core Structural and Pharmacological Context for Research Procurement


N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide is a synthetic small molecule belonging to the tetrahydroquinazoline class, characterized by a partially saturated quinazoline core bearing a 7-phenyl substituent and a biphenyl-4-carboxamide side chain at the C2 position . Tetrahydroquinazolines have been developed as privileged scaffolds in medicinal chemistry, with recent reports demonstrating their ability to suppress the HIF-1α transcription factor via proteasomal degradation [1] and to serve as selective ligands for the 18 kDa translocator protein (TSPO) [2]. The biphenyl-4-carboxamide motif is a known pharmacophore that has been utilized in the design of TRPV1 antagonists and β-catenin/Tcf-4 pathway inhibitors [3]. This compound's unique combination of a tetrahydroquinazoline core and biphenyl-4-carboxamide side chain distinguishes it from other members of the quinazoline family and positions it as a candidate for research in oncology, inflammation, and neuroprotection.

Why N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide Cannot Be Replaced by Generic Tetrahydroquinazoline Analogs


Simple substitution with structurally related tetrahydroquinazolines (e.g., 4-methyl-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide or N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide) is not valid for research requiring this specific compound. The biphenyl-4-carboxamide side chain is a critical pharmacophore element that imparts distinct molecular recognition properties . Published SAR studies on biphenyl-4-carboxamide derivatives demonstrate that modifications to the biphenyl moiety lead to significant shifts in anticancer potency and enzyme inhibition profiles [1]. Furthermore, the 7-phenyl substituent on the tetrahydroquinazoline core influences the compound's conformation and target binding [2]. Procuring the exact compound ensures that experimental results are reproducible and directly comparable to any future data generated using this specific chemical entity.

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide: Quantitative Differentiation Evidence for Scientific Selection


HIF-1α Suppression Activity in Tetrahydroquinazoline Series: Class-Level Context for N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide

While direct data for N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide is not publicly available, the tetrahydroquinazoline class to which it belongs has demonstrated quantifiable HIF-1α suppression. CDMP-TQZ (8bf), a tetrahydroquinazoline derivative, exhibited the highest antiproliferative potency among a series of analogs, with effective downregulation of HIF-1α in human cancer cells [1]. This class-level evidence suggests that the target compound, bearing both the tetrahydroquinazoline core and a biphenyl-4-carboxamide side chain, may possess similar or enhanced activity.

HIF-1α inhibition Cancer hypoxia Tetrahydroquinazoline

TSPO Ligand Potential: Structural Analogy to 4-Phenylquinazoline-2-carboxamides

A series of 4-phenylquinazoline-2-carboxamides have been reported to bind to the 18 kDa translocator protein (TSPO) with nanomolar/subnanomolar K(i) values, showing selectivity over the central benzodiazepine receptor (BzR) [1]. N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide shares key structural features with these ligands, specifically the quinazoline (or tetrahydroquinazoline) core and a carboxamide linkage to an aromatic system. While the target compound's TSPO binding affinity has not been reported, the class-level SAR suggests it is a promising candidate for TSPO-targeted research.

Translocator protein (TSPO) Neuroprotection Quinazoline

Biphenyl-4-Carboxamide Pharmacophore: Anticancer and Enzyme Inhibition Potential

A synthesized library of biphenyl-4-carboxamide derivatives was pharmacologically tested for anticancer, antimicrobial, and enzyme inhibition activities [1]. The compounds demonstrated moderate to good inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives showing IC50 values in the low micromolar range. N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide incorporates this validated pharmacophore, providing a basis for expected bioactivity that distinguishes it from tetrahydroquinazoline derivatives lacking the biphenyl-4-carboxamide moiety.

Biphenyl-4-carboxamide Anticancer Acetylcholinesterase inhibition

Patent Literature Classification: Novel Amino Azaheterocyclic Carboxamides for Therapeutic Applications

Patents disclosing quinazoline and related amino azaheterocyclic carboxamides highlight the therapeutic utility of compounds structurally similar to N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide in areas including PDE4 inhibition and TNF-α modulation [1] [2]. While the target compound itself is not explicitly claimed, its structural features align with the Formula I compounds described in these patents, supporting its use as a research tool for investigating these pathways.

Azaheterocyclic carboxamides Therapeutic applications Patent disclosure

Optimal Research and Industrial Application Scenarios for N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide


HIF-1α-Dependent Cancer Research and Hypoxia Pathway Investigation

Based on the class-level evidence for tetrahydroquinazoline-mediated HIF-1α suppression [1], this compound serves as a structurally differentiated probe for investigating HIF-1α-dependent cancer cell proliferation. Its biphenyl-4-carboxamide side chain may offer distinct binding kinetics or degradation pathway modulation compared to the published CDMP-TQZ scaffold, justifying its use in target engagement studies and mechanism-of-action elucidation under hypoxic conditions. Researchers should validate HIF-1α suppression activity in their specific cell lines, as direct IC50 data for this exact compound is not yet publicly available.

Translocator Protein (TSPO) Ligand Development and Neuroprotection Screening

The compound's structural alignment with 4-phenylquinazoline-2-carboxamide TSPO ligands [2] positions it as a candidate for neuroprotection drug discovery programs. Its tetrahydroquinazoline core may confer improved metabolic stability relative to fully aromatic quinazoline derivatives. Appropriate assays include radioligand displacement using [3H]PK11195 and functional assays in U118MG glioblastoma cells to assess protection from glutamate-induced cell death.

Structure–Activity Relationship (SAR) Expansion Around the Biphenyl-4-Carboxamide Pharmacophore

Leveraging the known enzyme inhibition properties of biphenyl-4-carboxamide derivatives (AChE, BChE, and anticancer activity) [3], this compound is ideally suited for SAR studies aiming to explore the impact of the tetrahydroquinazoline core on the biphenyl-4-carboxamide pharmacophore. Testing in cholinesterase inhibition assays and panels of cancer cell lines will determine whether the tetrahydroquinazoline ring system enhances or modulates the activity profile relative to simpler biphenyl-4-carboxamide scaffolds.

Phosphodiesterase IV (PDE4) and TNF-α Pathway Research Tool

Consistent with the patent landscape for quinazoline carboxamides [4] [5], this compound can be employed as a research tool for studying PDE4 inhibition and downstream TNF-α modulation. Its procurement is appropriate for academic and industrial laboratories seeking to validate these targets or generate proprietary SAR data. Users should perform in vitro PDE4 enzymatic assays and TNF-α release assays in relevant immune cell lines to characterize this compound's specific inhibitory profile.

Quote Request

Request a Quote for N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.